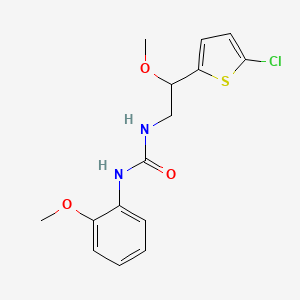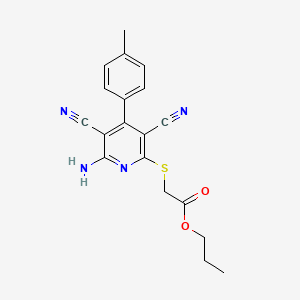![molecular formula C24H24N6O2S B2559235 4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-61-1](/img/structure/B2559235.png)
4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It has a molecular formula of C23H22N2O2 and a molecular weight of 358.444 . It contains several functional groups, including a benzamide group, a triazole group, and a pyridazine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved papers .科学的研究の応用
Synthesis and Characterization
This compound is part of a broader category of heterocyclic compounds, particularly those containing the [1,2,4]triazolo[4,3-b]pyridazine moiety, known for their diverse biological activities. Studies have described the synthesis and characterization of related compounds, highlighting methodologies that could potentially apply to the synthesis of the compound .
Synthetic Pathways : Research has demonstrated the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives through various chemical reactions involving intermediates such as aminoethylthio compounds and amidinophenoxy derivatives. These processes involve complex organic synthesis techniques, including condensation reactions, cyclization, and the use of specific reagents to introduce the triazolopyridazine moiety (Ilić et al., 2011; El‐Sayed et al., 2008).
Chemical Properties and Structure : The detailed structure and properties of these compounds are elucidated using various analytical and spectroscopic techniques, such as NMR, IR, and mass spectrometry. These methods confirm the chemical structure, including the presence of the [1,2,4]triazolo[4,3-b]pyridazine ring and its substitutions, which are crucial for the compound's biological activity and potential applications (Mohamed, 2021).
Potential Applications
While specific studies directly addressing the applications of "4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" were not found, research on related [1,2,4]triazolo[4,3-b]pyridazine derivatives provides insights into potential areas of interest:
Biological Activity : Compounds within this chemical class have been evaluated for various biological activities, including antiproliferative, antibacterial, and antifungal effects. Their potential as therapeutic agents, particularly in cancer treatment and as antimicrobial agents, is a significant area of research. The synthesis of these compounds aims to explore their utility in medical applications, leveraging their chemical structure for targeted biological effects (Šermukšnytė et al., 2022).
Pharmacological Tools : The exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives as pharmacological tools, particularly in understanding the role of specific biological pathways and as potential inhibitors of enzymes or receptors, highlights their importance in drug discovery and development. These compounds' unique structures make them suitable candidates for designing novel therapeutic agents with specific action mechanisms (Liscio et al., 2014).
特性
IUPAC Name |
4-methyl-N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-16-3-7-18(8-4-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)33-15-22(31)26-19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDJBCZAOXRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)
![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2559162.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)
![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)
![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)
![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)

